2-(4-methylphenyl)pyrrole
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Overview
Description
2-(4-Methylphenyl)pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-methylphenyl group at the second position. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with 4-methylphenylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing a nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pyrrolizine: A bicyclic compound containing fused pyrrole and pyrrolidine rings.
Uniqueness: 2-(4-Methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it possesses a 4-methylphenyl group that can enhance its interaction with biological targets and improve its stability in various chemical reactions .
Properties
CAS No. |
62506-80-3 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8,12H,1H3 |
InChI Key |
PDICHLBXZGIZJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CN2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CN2 |
Origin of Product |
United States |
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